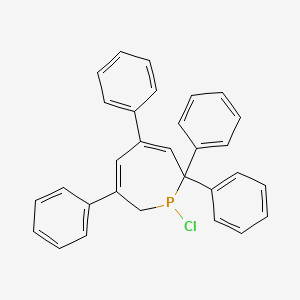![molecular formula C12H11ClF2N2Si B14336930 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 95970-58-4](/img/structure/B14336930.png)
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organosilicon compound It features a phenanthroline backbone, which is a heterocyclic aromatic organic compound, and a silyl group substituted with chlorine and difluorine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a chlorodifluorosilane reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The phenanthroline moiety can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include silyl ethers, silyl amines, or other organosilicon derivatives.
Oxidation/Reduction: Products vary based on the specific redox reaction but can include altered phenanthroline derivatives.
科学的研究の応用
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for other organosilicon compounds.
作用機序
The mechanism of action of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline largely depends on its application. In coordination chemistry, the nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound’s interaction with molecular targets would depend on its specific functionalization and the nature of the biological environment.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the silyl group, widely used in coordination chemistry.
1-[Chloro(difluoro)silyl]benzene: Similar silyl substitution but with a benzene ring instead of phenanthroline.
1,2,3,4-Tetrahydro-1,10-phenanthroline: The parent compound without the silyl group.
Uniqueness
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the phenanthroline backbone and the silyl group. This combination imparts distinct chemical reactivity and coordination properties, making it valuable for specialized applications in various fields of research and industry.
特性
CAS番号 |
95970-58-4 |
|---|---|
分子式 |
C12H11ClF2N2Si |
分子量 |
284.76 g/mol |
IUPAC名 |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-difluorosilane |
InChI |
InChI=1S/C12H11ClF2N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChIキー |
IFSCLDWZRQVUQA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



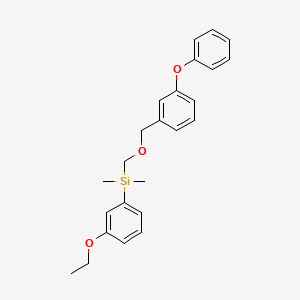
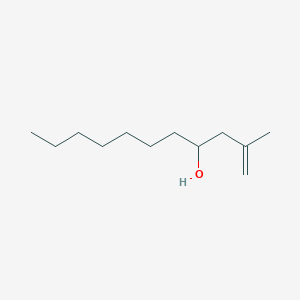
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
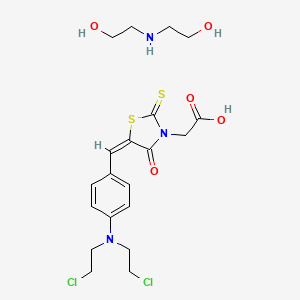
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
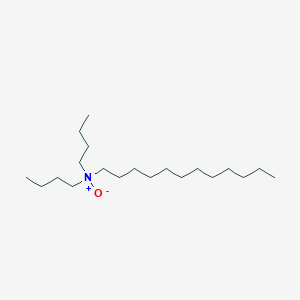
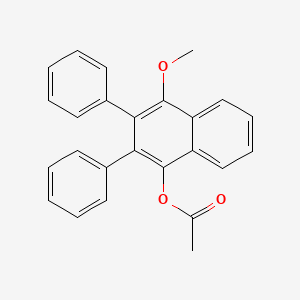
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
